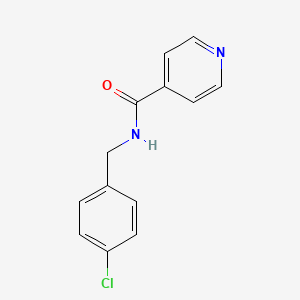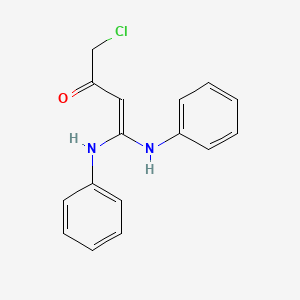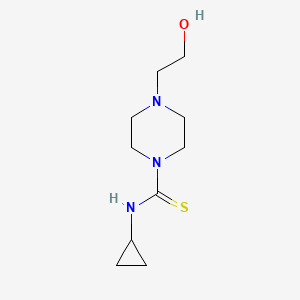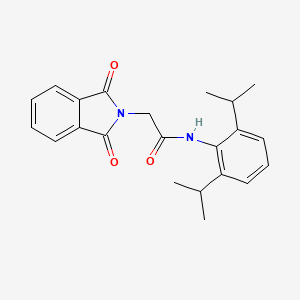
N-(4-chlorobenzyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)isonicotinamide, also known as 4CIN, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of isonicotinamide derivatives that have been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzyl)isonicotinamide is not fully understood. However, it has been proposed that it acts by inhibiting the activity of various enzymes involved in the inflammatory response, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It has also been suggested that it may act by modulating the activity of various signaling pathways involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the activity of various enzymes involved in the inflammatory response, including COX-2 and iNOS. In addition, it has been shown to have anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chlorobenzyl)isonicotinamide has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its biological activities are well characterized. However, it has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of N-(4-chlorobenzyl)isonicotinamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of its potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In addition, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Finally, the development of more soluble derivatives of this compound could improve its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(4-chlorobenzyl)isonicotinamide is a multi-step process that involves the reaction of 4-chlorobenzyl chloride with isonicotinic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by recrystallization.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)isonicotinamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. In addition, it has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-12-3-1-10(2-4-12)9-16-13(17)11-5-7-15-8-6-11/h1-8H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXZHPZIXRIFSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198994 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5885665.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5885670.png)

![2-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)ethanol](/img/structure/B5885678.png)




![N'-[2-(1-naphthyl)acetyl]cyclopropanecarbohydrazide](/img/structure/B5885722.png)
![4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5885731.png)

![methyl 4-{[(4-oxido-2-oxo-1(2H)-quinoxalinyl)oxy]methyl}benzoate](/img/structure/B5885734.png)

![N-(4-methylphenyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5885758.png)